Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate
Description
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate (CAS: 857334-90-8) is a heterocyclic compound featuring an oxazole core substituted with a pyridin-4-yl group at position 5 and an ethyl ester moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 5-pyridin-4-yl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DQEVAULOAYGIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Protocol
Reaction Mechanism
-
Activation : Ethyl isocyanoacetate undergoes deprotonation by DABCO, forming a nucleophilic species.
-
Cyclization : The activated isocyanoacetate reacts with 4-pyridinecarboxaldehyde, facilitated by CuBr, to form the oxazole ring.
-
Regioselectivity : The carboxylate group is positioned at the 2-position of the oxazole ring, while the pyridine substituent occupies the 5-position.
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 80% (reported) | |
| Purity | >95% (HPLC) | |
| Reaction Time | 30–40 minutes | |
| Catalyst Loading | 0.25 equiv |
Note : Some reports indicate regiochemical discrepancies, with the carboxylate group occasionally forming at the 4-position under similar conditions. This highlights the need for careful optimization of catalysts and reaction conditions.
Van Leusen Synthesis
The van Leusen reaction is a classical method for synthesizing 5-substituted oxazoles. Ethyl isocyanoacetate replaces tosylmethyl isocyanide (TosMIC) to introduce the carboxylate group at the 2-position.
Key Protocol
Reaction Mechanism
-
Nucleophilic Attack : The isocyanoacetate attacks the aldehyde to form an oxazoline intermediate.
-
Elimination : Dehydration and elimination of TosH (if using TosMIC) yield the oxazole.
-
Regioselectivity : The carboxylate group occupies the 2-position, while the pyridine group is at the 5-position.
Advantages
-
Mild Conditions : Avoids harsh oxidizing agents like phosgene.
Alternative Methods
Bredereck Reaction
This method involves the reaction of α-haloketones with amides, but its application to ethyl isocyanoacetate derivatives is limited. Reports suggest low yields (<30%) for analogous compounds.
Optimization Strategies
Catalyst Selection
Solvent and Temperature
-
Polar Aprotic Solvents : DMF or DMSO favor nucleophilic attack, while protic solvents may hinder cyclization.
-
Temperature Control : Reactions at 40–60°C balance reaction rate and selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| CuBr-Catalyzed | 42–80 | 2-carboxylate | CuBr, DABCO | |
| Van Leusen | 70–80 | 2-carboxylate | NaOH, MeOH/H2O | |
| Bredereck | <30 | Variable | α-haloketones |
Spectroscopic Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 4.3–4.5 (OCH₂), δ 1.3–1.5 (CH₃) | |
| ¹³C NMR | δ 170–175 (C=O), δ 160–165 (C=N) | |
| HRMS | [M+H]⁺: 219.0765 (calculated) |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine or oxazole rings .
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate belongs to a broader class of ethyl-substituted heterocyclic carboxylates.
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Core Modifications: Replacing the oxazole with a 1,3,4-oxadiazole (e.g., Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate) increases nitrogen content, enhancing hydrogen-bonding capacity and metabolic stability, which is advantageous in CNS-targeting drugs .
Substituent Effects :
- Pyridine Positional Isomerism : Pyridin-4-yl (para) vs. pyridin-3-yl (meta) substitution impacts dipole moments and solubility. The para isomer (as in the parent compound) may favor planar stacking interactions in protein binding pockets .
- Electron-Withdrawing Groups : Chlorophenyl-substituted oxazoles (e.g., Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate) show increased lipophilicity (ClogP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
Hybrid Systems :
- The thiazole-oxadiazole hybrid (Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate) combines two nitrogen-rich heterocycles, likely improving binding to metal ions or enzymatic cofactors .
Research Findings:
- Bioactivity : Pyridinyl-oxazole derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. For example, analogs with pyridin-4-yl groups have shown inhibitory activity against EGFR (epidermal growth factor receptor) in preliminary assays .
- Stability : Oxazole esters generally exhibit higher hydrolytic stability compared to isoxazoles, making them preferable for oral drug formulations .
- Synthetic Challenges : The parent compound’s synthesis often requires transition-metal catalysis (e.g., Suzuki-Miyaura coupling), whereas chlorophenyl-substituted analogs can be synthesized via simpler cyclocondensation routes .
Biological Activity
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The compound features an oxazole ring fused with a pyridine ring, along with an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the oxazole ring. This unique structure contributes to its solubility and reactivity in various chemical environments.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Activity : The compound has shown potential in modulating pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
- Antimalarial Properties : Studies suggest that it may possess antimalarial activity, indicating its relevance in developing treatments for malaria.
- Anticancer Potential : Preliminary investigations have indicated that this compound may interact with biological targets related to cancer progression. Its ability to bind to specific receptors suggests it could inhibit tumor growth through various mechanisms.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have provided insights into its binding affinities with various biological targets. These studies indicate that the compound may modulate specific pathways involved in inflammation and cancer progression through receptor interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimalarial | Inhibition of malaria parasites | |
| Anticancer | Potential inhibition of tumor growth |
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers utilized various human cancer cell lines to assess cytotoxicity. The compound demonstrated significant activity against multiple cell lines, suggesting its potential as an anticancer agent. The findings highlighted the need for further structural modifications to enhance its potency and selectivity against cancer cells.
Q & A
Q. What are the established synthetic routes for Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step protocols. For example, a two-step approach involves:
- Step 1 : Cyclization of a ketone precursor (e.g., 1-(pyridin-4-yl)ethan-1-one) with ethyl 2-isocyanoacetate in DMSO using iodine as a catalyst at 130°C, yielding the oxazole ester intermediate .
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to generate the carboxylic acid derivative, followed by purification via column chromatography . Key optimizations include adjusting solvent polarity, reaction time, and catalyst stoichiometry to improve yields (e.g., iodine loading at 2.0 equivalents improved cyclization efficiency in similar oxazole syntheses) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- X-ray crystallography : Resolve atomic positions and confirm stereochemistry using SHELX software for refinement .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm; oxazole carbons at δ 150–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 262.2 for intermediates) .
- HPLC : Assess purity (>98% purity thresholds for biological assays) .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives are generated via:
- Ester hydrolysis : Produces carboxylic acids for further coupling (e.g., amide formation with amines) .
- Substitution reactions : Introduce halogens or heterocycles at the oxazole or pyridine positions using Vilsmeier reagents or nucleophilic agents .
- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the pyridine ring .
Advanced Research Questions
Q. How can synthetic yields and purity be systematically improved for this compound?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 433 K for similar oxazole derivatives) and improves regioselectivity .
- Flow chemistry : Enhances reproducibility and scalability of intermediate steps .
- Advanced purification : Use preparative HPLC or recrystallization in mixed solvents (e.g., DCM/EtOH) to remove byproducts .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Contradictions arise from tautomerism or solvent effects. Mitigation involves:
- Multi-method validation : Cross-check NMR data with computational predictions (DFT calculations for C chemical shifts) .
- Temperature-dependent XRD : Identify dynamic disorder in crystal structures .
- Tandem MS/MS : Confirm fragmentation patterns for ambiguous molecular ions .
Q. What methodologies are used to evaluate its biological activity and mechanism of action?
- Enzyme inhibition assays : Test against kinases (e.g., p38α MAP kinase) using fluorescence-based protocols .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., pyridine interactions with ATP-binding pockets) .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation .
Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?
- Systematic substituent variation : Modify pyridine/oxazole substituents (e.g., electron-withdrawing groups at position 5) to assess antimicrobial or anticancer activity .
- Free-Wilson analysis : Quantify contributions of individual functional groups to bioactivity .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxazole nitrogen) using MOE or Phase .
Q. What computational approaches predict its interactions with biological targets?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Quantum mechanics/molecular mechanics (QM/MM) : Model covalent binding mechanisms (e.g., cysteine residue interactions in viral proteases) .
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
